5-Aminopent-1-en-3-ol hydrochloride
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Overview
Description
5-Aminopent-1-en-3-ol hydrochloride is a chemical compound with the molecular formula C5H11NO. It is a derivative of 5-Aminopent-1-en-3-ol, which is an amino alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopent-1-en-3-ol hydrochloride typically involves the reaction of 5-Aminopent-1-en-3-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Aminopent-1-en-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
5-Aminopent-1-en-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of amino alcohols and their biological activities.
Industry: Used in the production of biodegradable plastics and other materials
Mechanism of Action
The mechanism of action of 5-Aminopent-1-en-3-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar properties but different applications.
5-Aminopent-1-en-3-ol: The parent compound without the hydrochloride group.
Uniqueness
5-Aminopent-1-en-3-ol hydrochloride is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical and biological reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
5-aminopent-1-en-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2,5,7H,1,3-4,6H2;1H |
InChI Key |
AMTICPJYEAGNOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCN)O.Cl |
Origin of Product |
United States |
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